5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide
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Overview
Description
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 2nd, 3rd, and 4th positions on the benzene ring Additionally, it has an N-(3-methylphenyl) substituent attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the bromination of 2,3,4-trimethylbenzoic acid followed by the formation of the corresponding acid chloride. This intermediate is then reacted with 3-methylaniline to yield the desired benzamide.
Bromination: The bromination of 2,3,4-trimethylbenzoic acid is typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Acid Chloride: The brominated product is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Amidation: The acid chloride is reacted with 3-methylaniline in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups and the amide moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,4-trimethyl-N-(3-methylphenyl)benzamide: Lacks the bromine atom at the 5th position.
5-bromo-2,3,4-trimethylbenzamide: Lacks the N-(3-methylphenyl) substituent.
5-bromo-2,4-dimethyl-N-(3-methylphenyl)benzamide: Has one less methyl group on the benzene ring.
Uniqueness
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide is unique due to the presence of both the bromine atom and the specific arrangement of methyl groups on the benzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-6-5-7-14(8-10)19-17(20)15-9-16(18)13(4)11(2)12(15)3/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOFZCLPNMRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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